Inosine-5'-diphosphate trisodium salt

説明

Inosine-5’-diphosphate trisodium salt is a compound that has been used for hystoenzymatic demonstration of nucleoside diphosphatase . It is an antiviral compound that is used to inhibit the replication of many viruses, including herpes, influenza, and HIV .

Synthesis Analysis

Inosine-5’-diphosphate trisodium salt is prepared from muscle or bacterial ADP .Molecular Structure Analysis

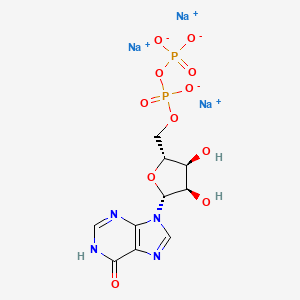

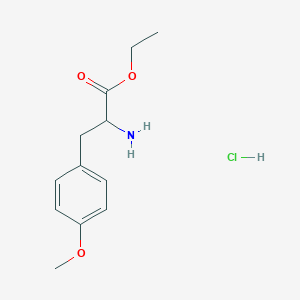

The empirical formula of Inosine-5’-diphosphate trisodium salt is C10H14N4O11P2 . Its molecular weight is 428.19 and its SMILES string is [Na+].[Na+].[Na+].O[C@H]1C@@HC@@H(=O)OP([O-])([O-])=O)n2cnc3C(=O)NC=Nc23 .Chemical Reactions Analysis

Inosine-5’-triphosphate trisodium salt is used in studies where ATP and GTP are deaminated by various enzymes and biological processes . It can help with kinetics studies of enzymes as well .Physical And Chemical Properties Analysis

Inosine-5’-diphosphate trisodium salt is a powder that is soluble in water: 50 mg/mL, clear to very slightly hazy, colorless . It should be stored at a temperature of −20°C .科学的研究の応用

Electrospray Mass Spectrometry Enhancement

Inosine-5'-diphosphate trisodium salt is analyzed using negative-ion electrospray mass spectrometry, enhancing signal intensities and reducing sodium adduction. This makes it valuable for mass spectrometry applications, particularly in the analysis of polyphosphonated salts (Ballantine, Games, & Slater, 1997).

Nucleotide Synthesis

Inosine-5'-diphosphate trisodium salt is utilized in the synthesis of various inosine nucleotides. The process includes monophosphorylation and coupling reactions, highlighting its role in the efficient synthesis of important biological molecules (Senthilvelan, Shanmugasundaram, & Kore, 2020).

Nucleotide Purification

This compound is involved in a new ion-exchange method for purifying nucleoside-5'-diphosphates. This method, leveraging ion-exchange chromatography, emphasizes its importance in the purification processes in biochemistry (Huhn, Jensen, Pierce, & Schlabach, 1993).

Neuromuscular Junction Studies

Inosine-5'-diphosphate trisodium salt is used in pharmacological and immunohistochemical assays to investigate the modulation of acetylcholine release in mouse phrenic nerve-diaphragm preparations. This research provides insights into the roles of purinergic receptors in cholinergic transmission (Guarracino et al., 2016).

Thermal Behavior Studies

The thermal behavior of inosine 5'-monophosphate and its salts, including the trisodium variant, is studied to understand their stability and decomposition patterns. This research is crucial for applications in food science and processing (de Jesus, Ferreira, & Cavalheiro, 2018).

作用機序

Target of Action

Inosine-5’-diphosphate trisodium salt, also known as IDP, primarily targets nucleoside diphosphatase (NDPase) . NDPase is an enzyme that plays a crucial role in the metabolism of nucleotides, which are the building blocks of DNA and RNA. The enzyme catalyzes the hydrolysis of nucleoside diphosphates, facilitating the breakdown and recycling of these molecules .

Mode of Action

IDP interacts with its target, NDPase, by serving as a substrate for the enzyme . This interaction leads to the hydrolysis of IDP, resulting in the production of inosine monophosphate (IMP) and inorganic phosphate . This process is part of the broader nucleotide metabolism pathway, which is essential for DNA and RNA synthesis and repair, signal transduction, and energy storage .

Biochemical Pathways

The action of IDP affects the nucleotide metabolism pathway. By serving as a substrate for NDPase, IDP contributes to the pool of nucleoside monophosphates, which can be further phosphorylated to form nucleoside triphosphates. These molecules are critical for various cellular processes, including DNA and RNA synthesis, signal transduction, and energy transfer .

Pharmacokinetics

As a nucleoside diphosphate, it is likely that idp is readily soluble in water , which could potentially enhance its bioavailability

Result of Action

The hydrolysis of IDP by NDPase results in the production of IMP and inorganic phosphate . This process contributes to the regulation of nucleotide pools within the cell, which is crucial for maintaining cellular functions such as DNA and RNA synthesis, signal transduction, and energy storage .

Action Environment

The action of IDP is influenced by various environmental factors. For instance, the activity of NDPase, the primary target of IDP, can be affected by changes in pH and temperature . Additionally, the presence of other ions and molecules in the cellular environment can also impact the interaction between IDP and NDPase . Therefore, the action, efficacy, and stability of IDP are subject to the specific conditions of its environment.

Safety and Hazards

Inosine-5’-diphosphate trisodium salt is toxic and contains a pharmaceutically active ingredient . It is a moderate to severe irritant to the skin and eyes . It is recommended to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eyes . Personal protective equipment should be used, including chemical-resistant rubber gloves and chemical safety goggles .

特性

IUPAC Name |

trisodium;[[(2R,3S,4R,5R)-3,4-dihydroxy-5-(6-oxo-1H-purin-9-yl)oxolan-2-yl]methoxy-oxidophosphoryl] phosphate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14N4O11P2.3Na/c15-6-4(1-23-27(21,22)25-26(18,19)20)24-10(7(6)16)14-3-13-5-8(14)11-2-12-9(5)17;;;/h2-4,6-7,10,15-16H,1H2,(H,21,22)(H,11,12,17)(H2,18,19,20);;;/q;3*+1/p-3/t4-,6-,7-,10-;;;/m1.../s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CPIQGMJSIPVOOS-MSQVLRTGSA-K | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=NC2=C(C(=O)N1)N=CN2C3C(C(C(O3)COP(=O)([O-])OP(=O)([O-])[O-])O)O.[Na+].[Na+].[Na+] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=NC2=C(C(=O)N1)N=CN2[C@H]3[C@@H]([C@@H]([C@H](O3)COP(=O)([O-])OP(=O)([O-])[O-])O)O.[Na+].[Na+].[Na+] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11N4Na3O11P2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301035930 | |

| Record name | Inosine 5'-diphosphate sodium salt | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301035930 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

494.13 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Inosine-5'-diphosphate trisodium salt | |

CAS RN |

71672-86-1, 81012-88-6 | |

| Record name | Inosine 5'-(trihydrogen diphosphate), trisodium salt | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0071672861 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Inosine 5'-diphosphate sodium salt | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301035930 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Inosine 5'-(trihydrogen diphosphate), trisodium salt | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.068.907 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(11bR)-4-Hydroxy-2,6-bis[4-(trifluoromethyl)phenyl]-4-oxide-dinaphtho[2,1-d:1',2'-f][1,3,2]dioxaphosphepin](/img/structure/B6593800.png)

![3-amino-1-(3-(trifluoromethyl)-5,6-dihydro-[1,2,4]triazolo[4,3-a]pyrazin-7(8H)-yl)-4-(2,4,5-trifluorophenyl)butan-1-one phosphate](/img/structure/B6593822.png)